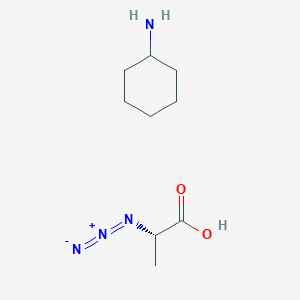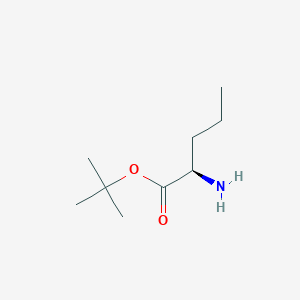
6-Morpholino-6-oxohexanoic acid
説明
6-Morpholino-6-oxohexanoic acid is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry and Building Blocks
Morpholine derivatives serve as vital building blocks in medicinal chemistry, owing to their versatile structural and chemical properties. For instance, bridged bicyclic morpholines, which share structural similarities with 6-Morpholino-6-oxohexanoic acid, are highlighted for their importance in creating novel chemical entities. These compounds are synthesized through a series of straightforward steps from inexpensive starting materials, underscoring their utility in practical synthesis and medicinal chemistry research (Walker et al., 2012). Similarly, the synthesis of 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one demonstrates the application of morpholine derivatives in crystallography and structure analysis, showcasing the structural diversity and adaptability of these compounds in research (Bakare et al., 2005).
Analytical Chemistry
The characterization of small oxocarboxylic acids, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, via mass spectrometry highlights the analytical applications of morpholine derivatives. These studies provide insights into fragmentation mechanisms and structural elucidation, critical for understanding the chemical behavior of complex molecules (Kanawati et al., 2007).
Combustion and Fuel Research
Morpholine and its derivatives are also studied in the context of combustion chemistry and as model substances for oxygenated nitrogen-containing fuels. Research in this area focuses on identifying stable and radical intermediates during combustion, which is crucial for developing cleaner and more efficient fuel systems (Lucassen et al., 2009).
Pharmaceutical Applications
Beyond the scope of synthetic and analytical chemistry, morpholine derivatives find significant applications in pharmaceutical research. These compounds are central to the development of new therapeutic agents due to their favorable physicochemical properties, such as solubility and polarity. Morpholine-based molecules are manipulated to create candidates for tackling a wide range of medical ailments, highlighting their potential in drug discovery and development (Rupak et al., 2016).
Environmental and Material Science
In environmental and material science, morpholine derivatives are investigated for their roles in corrosion control and water treatment processes. For example, the analysis of volatile amine compounds in steam condensate is essential for understanding their impact on corrosion and their fate within chemical plants. This research underscores the importance of morpholine derivatives in maintaining the integrity of industrial processes and equipment (Luong et al., 2012).
作用機序
Target of Action
The primary target of 6-Morpholino-6-oxohexanoic acid is RNA . This compound is a type of Morpholino oligo, which are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They target a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .
Mode of Action
This compound interacts with its RNA targets by binding to complementary sequences of RNA . This binding blocks processes on RNA, preventing a particular protein from being made in an organism or cell culture . The effects of this compound depend on the type of target they bind. They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, or bind to mature miRNA, inhibiting the activity of the miRNA .
Biochemical Pathways
The biochemical conversion of cyclohexanol to adipic acid in different bacteria proceeds through the same pathway: cyclohexanol → cyclohexanone → epsilon-caprolactone → 6-hydroxyhexanoic acid → 6-oxohexanoic acid → adipic acid . 6-Oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via the nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 21525
Result of Action
The result of the action of this compound is the inhibition of protein synthesis or the alteration of RNA splicing, depending on the target of the compound . This can lead to a range of different outcomes beyond simple gene knockdowns . In the context of biochemical pathways, 6-oxohexanoic acid is an intermediate in the formation of adipic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound . Additionally, the presence of other compounds, such as peroxide compounds, can influence the formation of 6-oxohexanoic acid
将来の方向性
Morpholino oligos have demonstrated promising effectiveness in developmental biology research involving gene knockdown as well as clinical trials focusing on treatments of genetic disorders . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . Future research may continue to explore the potential of these compounds in various applications.
生化学分析
Biochemical Properties
6-Morpholino-6-oxohexanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with ω-amino compound-oxidizing enzymes from Phialemonium sp. AIU 274, which catalyze the oxidative deamination of long- and medium-chain substrates . This interaction is crucial for the production of 6-oxohexanoic acid from 6-aminohexanoic acid . Additionally, it is involved in the formation of bifunctional C6 carboxylic acids during the oxidation of cyclohexane .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 6-aminohexanoic acid residues into oligoarginine peptides decreased cellular uptake but increased splice-correction activity . This compound also affects the formation of 6-hydroxyhexanoic acid and adipic acid during the oxidation of cyclohexane .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. It has been shown to interact with ω-amino compound-oxidizing enzymes, leading to the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This interaction is essential for the oxidative deamination process. Additionally, it is involved in the formation of bifunctional C6 carboxylic acids during the oxidation of cyclohexane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound have been studied, showing that it can be produced with 100% yield by incubation with ω-amino compound-oxidizing enzymes and catalase at 30°C for 30 hours . Long-term effects on cellular function have also been observed, with the compound influencing the formation of 6-hydroxyhexanoic acid and adipic acid during cyclohexane oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the yield of 6-oxohexanoic acid decreases with the growth in the concentration of 6-hydroxyhexanoic acid in the presence of cobalt catalysts . This suggests that higher doses may lead to a decrease in the desired product and an increase in side products.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with ω-amino compound-oxidizing enzymes, leading to the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This compound is also involved in the formation of bifunctional C6 carboxylic acids during the oxidation of cyclohexane .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. It has been shown to influence the formation of 6-hydroxyhexanoic acid and adipic acid during cyclohexane oxidation . This suggests that the compound may be transported and distributed within cells and tissues through specific pathways.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It has been shown to interact with ω-amino compound-oxidizing enzymes, leading to the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This interaction likely occurs within specific cellular compartments, influencing the compound’s activity and function.
特性
IUPAC Name |
6-morpholin-4-yl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCHSBOJKUYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)
